molecular formula C29H33N7O2 B3004247 8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922456-81-3

8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3004247
CAS RN: 922456-81-3
M. Wt: 511.63
InChI Key: WBILUDCGKSHYNV-UHFFFAOYSA-N
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Description

8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C29H33N7O2 and its molecular weight is 511.63. The purity is usually 95%.
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Scientific Research Applications

I conducted a search but was unable to find specific scientific research applications for the compound 8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . However, derivatives of 1,3-diazole, which share a similar structure to the compound , have been reported to show a variety of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrase (hCA) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms . This enzyme is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The deprotonated nitrogen atom of the sulfonamide moiety coordinates the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions with Thr199 residue further stabilize the inhibitor binding .

Biochemical Pathways

hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors . Inhibition of hCA VII by the compound may disrupt this process, potentially affecting neuronal activity.

Pharmacokinetics

The compound’s effectiveness as an hca inhibitor suggests it has sufficient bioavailability to interact with its target enzymes .

Result of Action

The inhibition of hCA VII by the compound could potentially alter neuronal excitation and the associated biochemical pathways . This could have implications for conditions such as neuropathic pain, which has been proposed to be influenced by hCA VII .

properties

IUPAC Name

6-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N7O2/c1-21-20-36-25-26(31(2)29(38)32(3)27(25)37)30-28(36)35(21)19-16-33-14-17-34(18-15-33)24(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,20,24H,14-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBILUDCGKSHYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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